molecular formula C22H22N4O3S2 B2940129 N-(4-acetamidophenyl)-2-((4-(2-oxo-2-(m-tolylamino)ethyl)thiazol-2-yl)thio)acetamide CAS No. 941961-07-5

N-(4-acetamidophenyl)-2-((4-(2-oxo-2-(m-tolylamino)ethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2940129
CAS No.: 941961-07-5
M. Wt: 454.56
InChI Key: PYLOLBJWBHGWOA-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-((4-(2-oxo-2-(m-tolylamino)ethyl)thiazol-2-yl)thio)acetamide: is a complex organic compound that features a thiazole ring, an acetamide group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-((4-(2-oxo-2-(m-tolylamino)ethyl)thiazol-2-yl)thio)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a nucleophilic substitution reaction.

    Formation of the Acetamide Group: This step involves the acetylation of an amine group using acetic anhydride or acetyl chloride.

    Final Coupling: The final step involves coupling the thiazole derivative with the acetamidophenyl derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the phenyl group.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules.

    Industrial Applications: It may find use in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific target. Generally, it could interact with enzymes or receptors, modulating their activity. The thiazole ring and the acetamide group are likely involved in binding to the target site, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetamidophenyl)-2-((4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)thio)acetamide: Similar structure but with a para-tolyl group instead of a meta-tolyl group.

    N-(4-acetamidophenyl)-2-((4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)thio)acetamide: Similar structure but with a phenyl group instead of a tolyl group.

Uniqueness

The unique combination of the thiazole ring, acetamide group, and the specific positioning of the tolyl group in N-(4-acetamidophenyl)-2-((4-(2-oxo-2-(m-tolylamino)ethyl)thiazol-2-yl)thio)acetamide may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S2/c1-14-4-3-5-18(10-14)25-20(28)11-19-12-30-22(26-19)31-13-21(29)24-17-8-6-16(7-9-17)23-15(2)27/h3-10,12H,11,13H2,1-2H3,(H,23,27)(H,24,29)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLOLBJWBHGWOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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